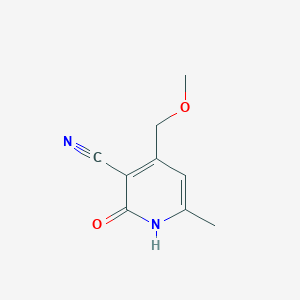

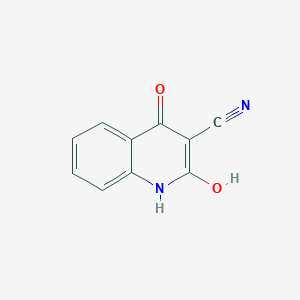

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyridine derivative, which represents a class of compounds with broad interest due to their structural features and potential applications in various fields, including chemistry and material science. These compounds are known for their unique optical properties and have been the subject of synthesis and structural analysis to explore these characteristics further (Cetina et al., 2010).

Synthesis Analysis

The synthesis of such pyridine derivatives involves methods that allow for the introduction of various substituents into the pyridine ring, which significantly affects their properties. The compound 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, among others, has been synthesized and its structural features studied by spectroscopic methods. The synthesis involves reactions that provide insights into the chemical behavior and reactivity of this class of compounds, showing the effect of substituents on their spectral properties (Cetina et al., 2010).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including the target compound, has been extensively analyzed through X-ray diffraction methods. These analyses reveal the conformation of the pyridine ring and the orientation of substituents, which are crucial for understanding the compound's chemical behavior and reactivity. The structural data obtained from such analyses provide a foundation for the theoretical and computational studies of these molecules (Cetina et al., 2010).

Chemical Reactions and Properties

The chemical reactions involving pyridine derivatives are influenced by the nature and position of substituents on the ring. These reactions include nucleophilic substitutions, electrophilic additions, and cycloadditions, which lead to a wide variety of products with different structural and functional features. The study of these reactions provides insights into the reactivity patterns of these compounds and their potential applications (Cetina et al., 2010).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility, are determined by the molecular structure and composition of the pyridine derivatives. These properties are essential for predicting the behavior of these compounds in various environments and for their application in different fields. Spectroscopic studies, including IR, NMR, and UV-vis, are vital tools for characterizing these compounds and understanding their physical properties (Cetina et al., 2010).

Chemical Properties Analysis

The chemical properties of pyridine derivatives, such as acidity, basicity, and reactivity towards different reagents, are crucial for their application in chemical synthesis and industry. The electronic structure of the pyridine ring, influenced by the substituents, plays a significant role in determining these properties. Studies focusing on the chemical behavior of these compounds under various conditions help in developing new synthetic routes and applications (Cetina et al., 2010).

Scientific Research Applications

Synthesis and Structural Features

The chemical compound "3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-" and its derivatives have been extensively studied for their synthesis and structural features. These studies involve the synthesis of various pyridine derivatives, including the said compound, and analyzing their structural aspects through different spectroscopic techniques. The synthesized compounds have been structurally characterized using methods such as IR, NMR, X-ray diffraction, and electronic spectroscopy. The optical properties of these compounds have been explored through UV–vis absorption and fluorescence spectroscopy, revealing significant insights into their structural and optical characteristics (Cetina et al., 2010), (Jukić et al., 2010).

Reactivity and Derivative Formation

The compound exhibits interesting reactivity patterns, leading to the formation of various derivatives. Studies have detailed the synthesis of new series of pyridine and fused pyridine derivatives, highlighting the compound's versatility in forming structurally diverse derivatives. These studies underscore the compound's role in the synthesis of complex molecular structures, making it a valuable building block in organic synthesis (Al-Issa, 2012).

Applications in Material Science

Optical and Electronic Properties

The derivatives of the compound have been investigated for their optical and electronic properties. Studies have explored the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, detailing their polycrystalline nature, optical energy gaps, and diode characteristics. These findings are crucial for understanding the potential applications of these compounds in optoelectronics and material science (Zedan et al., 2020).

Mechanism of Action

Target of Action

The primary target of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with its targets leads to changes in these pathways, potentially altering cellular functions and contributing to various physiological and pathological processes.

Result of Action

The compound exhibits potent activities against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it also significantly inhibited the migration and invasion of 4T1 cells .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- involves the conversion of 2-cyano-4,6-dimethyl-1,2-dihydropyridine-3-carboxaldehyde to the desired product through a series of reactions.", "Starting Materials": ["2-cyano-4,6-dimethyl-1,2-dihydropyridine-3-carboxaldehyde", "methanol", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate"], "Reaction": ["Step 1: Reduction of 2-cyano-4,6-dimethyl-1,2-dihydropyridine-3-carboxaldehyde using sodium borohydride and methanol to yield 2-cyano-4,6-dimethyl-1,2-dihydropyridine-3-carboxylic acid methyl ester.", "Step 2: Conversion of the methyl ester to the corresponding acid using sodium hydroxide and hydrochloric acid.", "Step 3: Cyclization of the acid to form 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- using acetic acid and water.", "Step 4: Extraction of the product using ethyl acetate and purification." ] } | |

CAS RN |

13530-95-5 |

Product Name |

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- |

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

4-(methoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12) |

InChI Key |

KLNRUMOPNATILS-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=N1)O)C#N)COC |

SMILES |

CC1=CC(=C(C(=O)N1)C#N)COC |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)COC |

Other CAS RN |

6339-38-4 |

Pictograms |

Corrosive; Irritant |

synonyms |

2-methyl-4-methoxymethyl-5-cyano-6-oxypyridine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)